molecular formula C9H4BrCl2N B14029783 8-Bromo-3,7-dichloroquinoline

8-Bromo-3,7-dichloroquinoline

Cat. No.: B14029783
M. Wt: 276.94 g/mol
InChI Key: DBUSCZWLWNEPOF-UHFFFAOYSA-N
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Description

8-Bromo-3,7-dichloroquinoline is a chemical compound belonging to the quinoline family, characterized by the presence of bromine and chlorine atoms at the 8th and 3rd, 7th positions, respectively. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3,7-dichloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 3,7-dichloroquinoline with bromine under controlled conditions to introduce the bromine atom at the 8th position .

Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method involves the use of microwave irradiation to accelerate the bromination and chlorination reactions, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3,7-dichloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

8-Bromo-3,7-dichloroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-3,7-dichloroquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal function.

    Pathways Involved: It may inhibit key enzymes involved in cell replication and survival, leading to cell death in cancer cells.

Comparison with Similar Compounds

  • 7-Bromo-3,4-dichloroquinoline
  • 4-Bromo-7,8-dichloroquinoline
  • 7-Bromo-4-chloroquinoline
  • 8-Bromo-4-chloroquinoline
  • 8-Bromo-2-chloroquinoline

Comparison: 8-Bromo-3,7-dichloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

IUPAC Name

8-bromo-3,7-dichloroquinoline

InChI

InChI=1S/C9H4BrCl2N/c10-8-7(12)2-1-5-3-6(11)4-13-9(5)8/h1-4H

InChI Key

DBUSCZWLWNEPOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)Cl)Br)Cl

Origin of Product

United States

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